6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound characterized by its quinoline core structure, which is substituted with a pyridine ring and a carbonyl chloride group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methylquinoline and 2-pyridinecarboxylic acid chloride.
Reaction Steps:
The 6-methylquinoline is first activated using a strong base such as sodium hydride (NaH).
The activated quinoline is then reacted with 2-pyridinecarboxylic acid chloride in the presence of a suitable solvent like dichloromethane (DCM).
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and pressure to ensure product consistency.
Purification: Industrial-scale purification involves techniques like distillation and crystallization to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace the chloride group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents like DCM.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The quinoline core can bind to enzyme active sites, inhibiting or modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases and proteases.
Comparison with Similar Compounds
6-Methylquinoline: Similar core structure but lacks the pyridine and carbonyl chloride groups.
2-Pyridinecarboxylic acid chloride: Similar pyridine component but different core structure.
Quinoline-4-carbonyl chloride: Similar carbonyl chloride group but different substitution pattern.
Properties
IUPAC Name |
6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-5-6-13-11(8-10)12(16(17)20)9-15(19-13)14-4-2-3-7-18-14;/h2-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGHWQAVSJRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.